molecular formula C21H17F3N4O4 B12160671 4-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoic acid

4-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoic acid

Katalognummer: B12160671
Molekulargewicht: 446.4 g/mol
InChI-Schlüssel: MKTUUKXLCKDMQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group and an imidazopyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoic acid typically involves multiple steps:

    Formation of the Imidazopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridine ring.

    Introduction of the Trifluoromethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a trifluoromethoxy group is introduced to the phenyl ring.

    Coupling Reactions: The final step involves coupling the imidazopyridine derivative with a benzoic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazopyridine core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: N-oxides of the imidazopyridine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated or nitrated derivatives of the trifluoromethoxyphenyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound serves as a building block for the development of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the creation of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Its interactions with enzymes and receptors are of particular interest in the development of new drugs for conditions such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 4-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoic acid exerts its effects is primarily through its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, while the imidazopyridine core allows for strong binding to target sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[2-(trifluoromethoxy)phenyl]pyridine: Shares the trifluoromethoxyphenyl group but lacks the imidazopyridine core.

    Imidazo[4,5-c]pyridine derivatives: Similar core structure but different substituents.

    Benzoic acid derivatives: Similar carboxylic acid functionality but different aromatic substituents.

Uniqueness

What sets 4-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoic acid apart is its combination of the trifluoromethoxyphenyl group and the imidazopyridine core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C21H17F3N4O4

Molekulargewicht

446.4 g/mol

IUPAC-Name

4-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C21H17F3N4O4/c22-21(23,24)32-16-4-2-1-3-14(16)18-17-15(25-11-26-17)9-10-28(18)20(31)27-13-7-5-12(6-8-13)19(29)30/h1-8,11,18H,9-10H2,(H,25,26)(H,27,31)(H,29,30)

InChI-Schlüssel

MKTUUKXLCKDMQT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(C2=C1NC=N2)C3=CC=CC=C3OC(F)(F)F)C(=O)NC4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.